MES hemisodium salt

Beschreibung

Structural Features:

The hemisodium form retains the buffering capacity of free MES (pK~a~ ≈ 6.1 at 25°C) while offering reduced sodium content compared to fully neutralized salts like MES sodium salt (C~6~H~12~NNaO~4~S). This structural distinction makes it preferable in low-ionic-strength applications, such as cation-exchange chromatography.

Role in Modern Biochemical Research Paradigms

This compound has become indispensable in contemporary biochemistry due to its unique physicochemical properties:

Protein and Nucleic Acid Stabilization

- Chromatography : Used in cation-exchange and size-exclusion chromatography to maintain protein solubility without metal ion interference. For example, this compound stabilizes histidine-tagged proteins during purification by avoiding coordination with immobilized metal affinity chromatography (IMAC) resins.

- Electrophoresis : Serves as a low-conductivity buffer in SDS-PAGE and capillary electrophoresis, reducing Joule heating and improving resolution.

pH Control in Complex Systems

- Plant cell cultures : At 0.1% concentration, this compound promotes root growth in Arabidopsis thaliana by stabilizing rhizosphere pH without generating reactive oxygen species (ROS).

- Enzymatic assays : Its minimal UV absorbance ensures accurate spectrophotometric measurements of NADH-dependent reactions.

Structure

3D Structure of Parent

Eigenschaften

CAS-Nummer |

117961-21-4 |

|---|---|

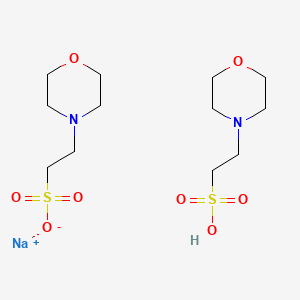

Molekularformel |

C6H13NNaO4S |

Molekulargewicht |

218.23 g/mol |

IUPAC-Name |

sodium;2-morpholin-4-ylethanesulfonate;2-morpholin-4-ylethanesulfonic acid |

InChI |

InChI=1S/C6H13NO4S.Na/c8-12(9,10)6-3-7-1-4-11-5-2-7;/h1-6H2,(H,8,9,10); |

InChI-Schlüssel |

SADPCIINLASURY-UHFFFAOYSA-N |

SMILES |

C1COCCN1CCS(=O)(=O)O.C1COCCN1CCS(=O)(=O)[O-].[Na+] |

Kanonische SMILES |

C1COCCN1CCS(=O)(=O)O.[Na] |

Verwandte CAS-Nummern |

117961-21-4 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Reaction Mechanism and Conditions

MES free acid (C₆H₁₃NO₄S) reacts with sodium hydroxide (NaOH) in aqueous solution:

-

Dissolution : MES free acid (1 mol) is dissolved in deionized water at 25–30°C under stirring.

-

Neutralization : A 50% molar equivalent of NaOH (0.5 mol) is added gradually to avoid localized pH spikes. The mixture is stirred until pH stabilizes at 6.1–6.3.

-

Heating : The solution is refluxed at 60–70°C for 2–4 hours to ensure complete reaction.

-

Cooling : The solution is cooled to room temperature, initiating crystallization.

Optimization Parameters :

-

Excess NaOH leads to disodium salt formation, reducing buffering efficiency.

-

Temperature control during neutralization prevents decomposition of the sulfonic acid group.

Crystallization and Purification Techniques

Crystallization is critical for obtaining high-purity this compound. Solvent selection, cooling rates, and filtration methods influence yield and crystal morphology.

Solvent Systems and Crystallization

Ethanol-water mixtures (95:5 v/v) are preferred for their polarity and solubility profile:

-

Dissolution : The neutralized solution is mixed with hot ethanol-water (60°C) at a 1:3 (wt/wt) ratio.

-

Crystallization : The mixture is cooled to 4–5°C for 24 hours, promoting crystal growth.

-

Filtration : Crystals are vacuum-filtered using a Büchner funnel with 6 μm pore-size filter paper.

Yield and Purity :

Challenges :

-

Semi-liquid intermediates (e.g., MES C₁₂ and C₁₄) require repeated recrystallization to achieve solid forms.

-

Hexane or isopropyl alcohol may be used for washing to remove residual sodium chloride.

Mechanochemical Synthesis

Solid-state synthesis offers a solvent-free alternative, leveraging mechanochemical activation for neutralization.

-

Milling : MES free acid and NaOH pellets (0.5:1 molar ratio) are placed in a 15 mL milling jar with two 10 mm stainless steel balls.

-

Grinding : The mixture is milled at 1500 rpm for 10 minutes, with 100 μL water added to enhance reactivity.

-

Extraction : The product is dissolved in ethyl acetate, washed with water, and dried over MgSO₄.

Advantages :

Quality Control and Analytical Methods

Spectroscopic and Chromatographic Analysis

Physical and Chemical Specifications:

| Property | Specification |

|---|---|

| Molecular formula | C₁₂H₂₅N₂NaO₈S₂ |

| Molecular weight | 412.5 g/mol |

| Appearance | White crystalline powder |

| Heavy metals | ≤5 ppm (as Pb) |

Industrial-Scale Production

A patented cost-effective method outlines large-scale synthesis:

-

Reagents : Morpholine and sodium chloroethanesulfonate are refluxed in toluene at 65°C.

-

pH Adjustment : Sodium methoxide (NaOCH₃) is added to pH 10–11, followed by HCl to pH 5.

-

Centrifugation : The slurry is centrifuged at 10,000 rpm to isolate crystals with >99% purity.

Scale-Up Considerations :

-

Continuous stirred-tank reactors (CSTRs) improve mixing efficiency.

-

Spray drying may replace crystallization for amorphous forms.

Analyse Chemischer Reaktionen

Types of Reactions: MES hemisodium salt primarily undergoes acid-base reactions due to its buffering capacity. It can participate in protonation and deprotonation reactions, which are essential for maintaining pH stability in various solutions .

Common Reagents and Conditions: The compound is commonly used with reagents such as hydrochloric acid or sodium hydroxide to adjust the pH of solutions. It is stable under typical laboratory conditions and does not undergo significant degradation .

Major Products Formed: The primary product formed from the reactions involving this compound is water, as it acts to neutralize acids or bases in solution. No significant by-products are typically observed .

Wissenschaftliche Forschungsanwendungen

MES hemisodium salt has a wide range of applications in scientific research:

Chemistry: It is used as a buffering agent in various chemical reactions and analytical techniques to maintain a stable pH.

Biology: The compound is employed in cell culture media, enzyme assays, and protein purification processes to ensure optimal pH conditions.

Medicine: this compound is used in diagnostic assays and pharmaceutical formulations to maintain the stability and efficacy of active ingredients.

Wirkmechanismus

The primary mechanism of action of MES hemisodium salt is its ability to act as a buffer. It maintains a stable pH by undergoing protonation and deprotonation reactions. The morpholine ring in its structure allows it to effectively neutralize acids and bases, thereby stabilizing the pH of the solution. This property is particularly important in biological systems where pH fluctuations can affect enzymatic activities and cellular functions .

Vergleich Mit ähnlichen Verbindungen

Comparison with Other MES Salts

MES Sodium Salt (CAS 71119-23-8)

MES Potassium Salt (CAS 39946-25-3)

- Molecular Formula: C₆H₁₂KNO₄S.

- Applications : Similar to sodium salt but preferred in potassium-compatible systems.

- Key Differences :

- Potassium counterion avoids sodium interference in specific biological assays.

MES Monohydrate (CAS 145224-94-8)

- Molecular Formula: C₆H₁₃NO₄S·H₂O.

- Applications : Electrophoresis and protein purification .

- Key Differences :

- Hydrated form may improve solubility in aqueous solutions.

- Requires careful storage to prevent moisture absorption.

Data Table 1: MES Variants Comparison

Comparison with MOPS Hemisodium Salt (CAS 117961-20-3)

MOPS (3-(N-Morpholino)propanesulfonic acid) hemisodium salt is structurally similar but has a longer carbon chain and a higher pKa (7.20) .

Functional Differences

Research Findings

- MES hemisodium enabled stable pH 6.2 conditions during trastuzumab bioconjugation to nanoparticles, critical for protein stability .

- MOPS hemisodium maintained pH 7.4 in erythrocyte studies, preventing lysis during ion transport experiments .

Data Table 2: MES vs. MOPS Hemisodium Salts

| Property | This compound | MOPS Hemisodium Salt |

|---|---|---|

| CAS Number | 117961-21-4 | 117961-20-3 |

| pKa | 6.10 | 7.20 |

| Optimal pH Range | 5.5–6.7 | 6.5–7.9 |

| Key Applications | Acidic bioconjugation | Nucleic acid analysis |

Biologische Aktivität

MES (2-(N-Morpholino)ethanesulfonic acid) hemisodium salt is a zwitterionic buffer widely utilized in biochemical and biological research. Its primary function is to maintain a stable pH, particularly in the range of 5.5 to 6.7, which is critical for various biological processes. This article explores the biological activity of MES hemisodium salt, focusing on its applications, compatibility with biological systems, and relevant research findings.

- Chemical Formula : C₆H₁₂NNaO₄S

- Molecular Weight : 217.22 g/mol

- pKa : 6.1 at 25°C

- Solubility : Soluble in water at a concentration of 0.5 g/mL

Applications in Biological Research

This compound is primarily employed as a buffering agent in numerous laboratory applications, including:

- Protein Purification : It stabilizes the pH during the purification process, ensuring protein integrity and functionality.

- Enzyme Assays : MES provides an optimal environment for enzymatic reactions by maintaining a consistent pH.

- Electrophoresis : The buffer is used in gel electrophoresis to separate biomolecules based on size and charge.

Biological Compatibility

One of the significant advantages of this compound is its low toxicity and minimal interference with biological processes. Studies indicate that it does not significantly affect cell viability or enzyme activity, making it suitable for various assays involving living cells and sensitive biomolecules .

Stability and Buffering Capacity

Research has demonstrated that MES maintains effective buffering capacity across a range of physiological conditions. In experiments involving enzyme kinetics, MES was shown to preserve enzyme activity better than other buffers at similar pH levels, particularly in studies focused on nucleic acid interactions .

Case Studies

-

Enzymatic Activity Assessment :

A study investigated the effect of different buffers on the activity of DNA polymerase. Results indicated that MES provided superior stability for enzyme activity compared to Tris and HEPES buffers, particularly at lower pH levels . -

Cell Culture Applications :

In cell culture studies, MES was utilized to create an optimal growth environment for various cell lines. The findings revealed that cells cultured in MES-buffered media exhibited enhanced growth rates and viability compared to those in other buffering systems .

Comparative Analysis with Other Buffers

The following table compares this compound with other common biological buffers:

| Buffer Name | pKa Range | Unique Features | Common Applications |

|---|---|---|---|

| MES | 5.5 - 6.7 | Low toxicity; minimal interference with biomolecules | Protein purification, enzyme assays |

| HEPES | 7.5 - 8.0 | Excellent solubility; commonly used in cell culture | Cell culture, biochemical assays |

| Tris | 7.0 - 9.0 | High buffering capacity at physiological pH | Molecular biology applications |

| ACES | 6.9 - 7.5 | Less volatile than other buffers | Biological applications requiring stable pH |

Q & A

Basic Research Questions

Q. How should MES hemisodium salt be prepared and standardized for biochemical assays?

- Methodological Answer : Dissolve this compound in ultrapure water to achieve a 0.1–1.0 M stock solution. Adjust pH using NaOH or HCl (if necessary) to the target range (typically pH 5.5–7.0), and verify pH with a calibrated electrode. Filter-sterilize (0.22 µm) for cell culture applications. Standardize the buffer by comparing its pH and conductivity to reference values under controlled temperature (e.g., 25°C) .

Q. What experimental conditions require careful optimization when using this compound in enzyme kinetics studies?

- Methodological Answer :

- Temperature : MES buffering capacity decreases above 37°C; verify pH stability under experimental temperatures.

- Ionic Strength : Adjust NaCl/KCl concentrations to avoid interference with enzyme-substrate interactions.

- Metal Chelation : Avoid divalent cations (e.g., Mg²⁺, Ca²⁺) if studying metalloenzymes, as MES weakly chelates metals.

- Document all parameters for reproducibility .

Q. How can researchers validate the purity of this compound in-house?

- Methodological Answer : Use high-performance liquid chromatography (HPLC) with a C18 column and UV detection (λ = 210–220 nm). Compare retention times and peak areas to certified reference standards. For trace metal analysis, employ inductively coupled plasma mass spectrometry (ICP-MS) .

Advanced Research Questions

Q. How to resolve discrepancies in experimental results caused by MES buffer interactions with fluorescent dyes?

- Methodological Answer :

- Step 1 : Perform control experiments replacing MES with non-amine buffers (e.g., phosphate) to isolate dye-buffer interactions.

- Step 2 : Use fluorescence quenching assays to quantify interference.

- Step 3 : Adjust buffer concentration (≤50 mM) or switch to alternative buffers (e.g., HEPES) if quenching exceeds acceptable thresholds .

Q. What statistical approaches are recommended for analyzing dose-response data involving this compound in cell viability assays?

- Methodological Answer :

- Data Normalization : Express viability as a percentage relative to buffer-free controls.

- Model Fitting : Use nonlinear regression (e.g., four-parameter logistic model) to calculate EC₅₀ values.

- Outlier Handling : Apply Grubbs’ test or robust regression for datasets with high variability.

- Include confidence intervals and p-values in dose-response curves .

Q. How to design experiments assessing this compound stability under long-term storage or extreme pH?

- Methodological Answer :

- Stability Testing : Store aliquots at 4°C, −20°C, and room temperature. Monitor pH and precipitate formation weekly for 6 months.

- Stress Testing : Expose buffer to pH extremes (e.g., pH 3.0 and 9.0) and analyze degradation products via mass spectrometry.

- Documentation : Report batch numbers, storage conditions, and observed deviations .

Data Contradiction and Reproducibility

Q. How to address inconsistencies in published data on this compound’s interference with protein assays?

- Methodological Answer :

- Meta-Analysis : Systematically review studies to identify variables (e.g., protein type, assay method) causing discrepancies.

- Replication : Reproduce key experiments under standardized conditions (pH, temperature, reagent sources).

- Sensitivity Analysis : Use factorial designs to test interactions between MES concentration and assay components .

Q. What steps ensure reproducibility of electrophysiology experiments using MES-based buffers?

- Methodological Answer :

- Buffer Formulation : Precisely document salt composition (e.g., NaCl, KCl) and osmolarity.

- Equipment Calibration : Validate pH meters and electrodes before each experiment.

- Negative Controls : Include trials without MES to confirm its role in observed effects .

Cross-Disciplinary Applications

Q. What precautions are necessary when adapting this compound from biochemistry to plant tissue culture?

- Methodological Answer :

- Phytotoxicity Screening : Test MES at varying concentrations (0.1–10 mM) on model plants (e.g., Arabidopsis).

- Nutrient Interactions : Assess chelation effects on micronutrients (e.g., Fe³⁺, Zn²⁺) using ICP-MS.

- pH Drift Mitigation : Monitor medium pH weekly and adjust with sterile acid/base solutions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.